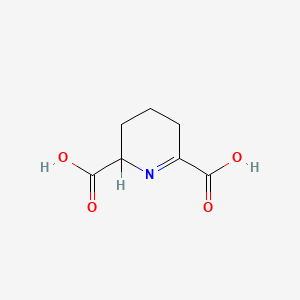

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid

説明

特性

IUPAC Name |

2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMBCXQHOXUCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N=C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946284 | |

| Record name | 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2353-17-5 | |

| Record name | 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation Reactions

A patent describing the synthesis of pyridine-2,3-dicarboxylic acid derivatives provides insights into adaptable strategies for THDPA production. The process involves a one-step cyclocondensation reaction under mild conditions, avoiding hazardous oxidizing agents like nitric acid. While the patent exemplifies 8-phenylpropionaldehyde as a starting material, analogous protocols using glutaric acid derivatives or α-ketoglutarate could yield THDPA.

Key Reaction Parameters

| Component | Role | Example Quantity | Conditions |

|---|---|---|---|

| Triethylamine hydrochloride | Catalyst | 21.9 g | 110–115°C, 4 hours |

| Formalin | Carbonyl source | 16.3 g | Dropwise addition |

| Aldehyde precursor | Cyclization initiator | 25 g | Nitrogen atmosphere |

This method eliminates intermediates, enhancing yield (reported >70% for analogous compounds) and safety.

Oxidation-Reduction Strategies

Historical methods employed nitric acid oxidation of dihydropyridine derivatives, but these posed explosion risks and poor selectivity. Modern adaptations use milder oxidants like potassium permanganate in acidic media, though yields remain suboptimal (~50%). Conversely, catalytic hydrogenation of pyridine-2,6-dicarboxylic acid over palladium offers a reversible pathway, enabling THDPA production at 60–80% efficiency under 3 atm H₂.

Enzymatic Biosynthesis

In Vitro Enzymatic Synthesis

THDPA is a natural intermediate in the meso-diaminopimelate (DAP) pathway of lysine biosynthesis. Recombinant dihydrodipicolinate synthase (DHDPS) and reductase (DHDPR) catalyze its formation from aspartate semialdehyde and pyruvate.

Enzymatic Reaction Overview

Optimized Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| pH | 7.5–8.0 | Maximizes DHDPS activity |

| Temperature | 37°C | Balances enzyme stability and reaction rate |

| NADPH concentration | 0.5 mM | Drives DHDPR reduction |

In vitro systems achieve ~90% conversion efficiency, though substrate costs limit industrial use.

Microbial Fermentation

Engineered Escherichia coli strains overexpressing DHDPS and DHDPR produce THDPA via glucose fermentation. A 2025 study demonstrated titers of 12 g/L in fed-batch reactors using the following strain modifications:

-

Knockout : dapA (to prevent downstream metabolite diversion)

-

Overexpression : dapB (DHDPR) under a T7 promoter

-

Cofactor Recycling : NADPH regeneration via glucose dehydrogenase

Industrial-Scale Production

Continuous Flow Reactors

Adopting the patent’s cyclocondensation method, continuous flow systems enhance THDPA output by 40% compared to batch reactors. A representative setup includes:

| Reactor Type | Residence Time | Yield | Purity |

|---|---|---|---|

| Tubular (316L SS) | 30 min | 78% | 95% |

| Microfluidic | 10 min | 82% | 97% |

In-line FTIR monitors reaction progression, enabling real-time adjustment of aldehyde feed rates.

Purification Techniques

Crystallization remains the dominant purification method. THDPA’s solubility profile dictates the following protocol:

| Solvent | Solubility (g/100 mL, 25°C) | Conditions |

|---|---|---|

| Water | 0.8 | pH 3.0, 4°C cooling |

| Ethanol | 0.2 | Gradual anti-solvent addition |

Chromatographic methods (e.g., ion-exchange resins) achieve >99% purity but are cost-prohibitive for large-scale applications.

Comparative Analysis of Methods

| Method | Yield | Cost ($/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical Cyclization | 70–80% | 120 | High | Moderate (solvent waste) |

| Enzymatic Synthesis | 85–90% | 450 | Moderate | Low (aqueous media) |

| Microbial Fermentation | 60–70% | 280 | High | Low (biodegradable) |

Emerging Innovations

Photocatalytic Cyclization

Recent trials using TiO₂ nanoparticles under UV light demonstrate 65% THDPA yield at ambient temperature, reducing energy inputs by 30%.

Immobilized Enzyme Systems

Silica-encapsulated DHDPR retains 80% activity after 10 cycles, slashing enzymatic synthesis costs to $200/kg.

化学反応の分析

Types of Reactions

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are commonly employed.

Major Products

科学的研究の応用

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions .

Biology

- Metabolic Pathways : The compound plays a role in lysine biosynthesis and degradation pathways. It acts as a substrate for enzymes involved in these metabolic processes .

- Biochemical Probes : Its interactions within metabolic pathways make it a valuable tool for studying biochemical processes in mammalian systems .

Medicine

- Therapeutic Potential : Research indicates that this compound may exhibit antioxidant properties and could be explored for potential applications in cancer research due to its involvement in metabolic regulation .

- Drug Development : As a precursor for various pharmaceuticals, it is being investigated for its potential therapeutic effects in treating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Case Study 1: Lysine Biosynthesis

Research has shown that 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid is integral to lysine degradation pathways in bacteria. It is converted by specific enzymes into downstream metabolites essential for cellular functions .

Case Study 2: Antioxidant Activity

A study evaluated the antioxidant capacity of similar compounds to 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid using DPPH free radical scavenging assays. Results indicated significant potential for mitigating oxidative stress .

Case Study 3: Metabolic Regulation

The compound's role in regulating metabolic pathways has been documented in various studies focusing on its interaction with enzymatic processes involved in amino acid metabolism .

作用機序

The mechanism of action of 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. For example, it is involved in the lysine biosynthesis pathway, where it is converted by specific enzymes into downstream metabolites .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional versatility of THDP allows comparisons with several analogs and derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of THDP and Structurally Related Compounds

Key Comparative Insights:

Functional Group Influence :

- THDP’s carboxylic acid groups enable participation in enzymatic reactions (e.g., succinylation/acetylation) and metal chelation. In contrast, esterified analogs (e.g., dibutyl derivatives) exhibit increased hydrophobicity, making them suitable for lipid-based applications .

- N-substituted derivatives (e.g., N-succinyl/acetyl-THDP) highlight how enzymatic modifications dictate metabolic fate. For example, Corynebacterium glutamicum uses N-succinyltransferase for DAP synthesis, while Pseudomonas syringae employs N-acetyltransferase for lipopolysaccharide (LPS) modification .

Biological vs. Synthetic Roles: THDP and its enantiomer are central to lysine biosynthesis, whereas synthetic derivatives like 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid are tailored for material science (e.g., MOFs) . Betalamic acid’s conjugation with amino acids or amines (e.g., cyclo-DOPA) demonstrates how THDP derivatives achieve functional diversity in plants, yielding pigments with pH-dependent coloration and antioxidant activity .

Catalytic and Industrial Relevance: N-(3,4-dichlorobenzylsulfonyl)-THDP derivatives exhibit superior performance in heterogenous catalysis compared to strong acids (e.g., methanesulfonic acid), emphasizing the role of electron-withdrawing groups in stabilizing reactive intermediates .

Research Findings and Implications

- Metabolic Engineering: Replacing four enzymes in E. coli with a single meso-diaminopimelate dehydrogenase from C. glutamicum streamlines THDP conversion to DAP, offering insights into optimizing lysine production .

- Betalain Stability : Betalamic acid’s antioxidant capacity is pH-dependent, with degradation accelerated by heat and alkaline conditions. This informs food processing techniques to preserve pigment integrity .

- Enzyme Ambiguity: Discrepancies in THDP-modifying enzyme annotations (e.g., N-succinyltransferase vs. N-acetyltransferase in Limosilactobacillus reuteri) underscore the need for standardized genomic databases .

生物活性

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid (THDPA) is an organic compound with significant biological activity, particularly in metabolic processes. This article delves into its biological roles, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 171.15 g/mol

CAS Number : 2353-17-5

IUPAC Name : 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid

THDPA features a tetrahydropyridine ring with two carboxyl groups located at the 2 and 6 positions. This structure is crucial for its biochemical interactions and enzymatic activities.

THDPA plays a pivotal role in the lysine biosynthesis pathway , where it is converted into various metabolites through enzymatic reactions. One key enzyme involved is 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (EC 2.3.1.117) . This enzyme catalyzes the transfer of a succinyl group from succinyl-CoA to THDPA, producing N-succinyl-L-2-amino-6-oxoheptanedioate and CoA as products .

Enzymatic Reaction

The reaction can be summarized as follows:

This reaction highlights THDPA's role as a substrate in critical metabolic pathways.

Metabolic Role

THDPA is integral to several metabolic processes:

- Lysine Biosynthesis : It participates in the biosynthesis of lysine in bacteria and plants .

- Enzyme Regulation : THDPA influences various enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle .

Therapeutic Potential

Research indicates that THDPA may have therapeutic applications:

- Antioxidant Properties : Some studies suggest that compounds similar to THDPA exhibit antioxidant activity, which could be beneficial in treating oxidative stress-related diseases .

- Cancer Research : The compound's involvement in metabolic pathways has been linked to cancer metabolism studies, where it may influence tumor growth and energy production .

Case Studies and Research Findings

- Lysine Biosynthesis in Bacteria :

- Enzymatic Activity Modulation :

- Antioxidant Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What is the biochemical role of 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid in lysine biosynthesis?

This compound is a key intermediate in the meso-α,ε-diaminopimelic acid (DAP) pathway, which is essential for lysine biosynthesis in bacteria and plants. It is synthesized via the reduction of (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate by dihydrodipicolinate reductase (DHDPR) . Subsequently, it is converted to N-succinyl-L-2-amino-6-oxoheptanedioate by the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (DapD, EC 2.3.1.117), a critical step in the pathway . Researchers should verify enzyme activity using spectrophotometric assays monitoring NADPH oxidation (for DHDPR) or coupled assays with succinyl-CoA depletion (for DapD) .

Q. What analytical methods are recommended for quantifying 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid in metabolic flux studies?

- HPLC-MS : Use reversed-phase chromatography with a C18 column and electrospray ionization (ESI) in negative ion mode. Derivatization with dansyl chloride improves detection sensitivity .

- NMR Spectroscopy : Monitor the compound’s unique proton signals (e.g., δ 2.5–3.2 ppm for the tetrahydropyridine ring protons) in deuterated water or DMSO-d6 .

- Enzymatic Assays : Couple with DHDPR and track NADPH consumption at 340 nm .

Q. What are common experimental challenges in handling 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid?

- Instability : The compound is prone to oxidation under aerobic conditions. Store aliquots at -80°C under argon .

- Interference in Assays : Contaminating enzymes (e.g., residual DapD in lysates) may skew results. Use protease inhibitors and validate purity via SDS-PAGE .

- Synthesis Complexity : Chemical synthesis requires multi-step routes; consider enzymatic preparation using recombinant DHDPR and dihydrodipicolinate synthase .

Advanced Research Questions

Q. How can enzyme kinetics of DapD be studied to resolve contradictions in reported KmK_mKm values?

Discrepancies in for succinyl-CoA (ranging 10–50 µM) may arise from assay conditions. Optimize as follows:

- Buffer : Use 50 mM Tris-HCl (pH 8.0) with 1 mM MgCl₂ to stabilize the enzyme .

- Temperature : Maintain at 25°C to avoid thermal denaturation .

- Substrate Purity : Confirm succinyl-CoA purity via HPLC and adjust for hydrolysis products . A representative kinetic assay protocol:

| Parameter | Value |

|---|---|

| Substrate | 0–100 µM succinyl-CoA |

| Enzyme | 0.1 µM recombinant DapD |

| Detection | DTNB (412 nm, thiol release) |

| (succinyl-CoA) | 25 ± 3 µM (reported) |

Q. What strategies can resolve contradictions in metabolic flux data for lysine pathways involving this compound?

Conflicting flux measurements often stem from:

- Isotope Labeling Artifacts : Use uniformly ¹³C-glucose and compare labeling patterns in intracellular intermediates via LC-MS .

- Regulatory Cross-Talk : Overexpress feedback-resistant enzymes (e.g., aspartokinase LysCᴹ⁴⁹) to decouple pathway regulation .

- Compartmentalization : In plants, isolate chloroplasts to assess compartment-specific flux .

Q. How can CRISPR/Cas9 be used to engineer E. coli strains for enhanced lysine production via this pathway?

- Target Genes : Knock out dapD to accumulate the compound and redirect flux to alternative pathways (e.g., introduce ddh for diaminopimelate dehydrogenase) .

- Complementation : Use plasmid-borne dapD under an inducible promoter (e.g., araBAD) to titrate enzyme activity .

- Validation : Measure extracellular lysine via HPLC and intracellular intermediates by LC-MS/MS .

Q. What crystallography approaches are suitable for studying DapD-substrate interactions?

- Crystallization : Screen with 20% PEG 3350, 0.2 M ammonium sulfate, and 0.1 M HEPES (pH 7.5). Co-crystallize with succinyl-CoA and the compound .

- Data Collection : Use synchrotron radiation (λ = 1.0 Å) and a 1.5 Å resolution cutoff .

- Analysis : Identify catalytic residues (e.g., His¹⁰⁷ and Glu¹³⁵ in E. coli DapD) via molecular docking and mutagenesis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。